Potency Gap in PPARγ Activation Between the Core Chemotype and Anti-diabetic Gold Standards
The target compound's core chemotype (lipoic acid thiazolidinedione hybrids) demonstrates up to a 100-fold higher potency for PPARγ activation than the standard anti-diabetic drug rosiglitazone. While direct data for the exact target compound is not available, the structurally related prototypical molecule BP-1003, which shares the 5-(1,2-dithiolan-3-yl)pentanamide core, showed an EC50 of 15-101 nM for PPARγ [1]. Rosiglitazone, a widely used comparator in the thiazolidinedione (TZD) class, has a reported EC50 of >1 μM in similar assays, establishing a clear quantitative potency advantage for this chemotype [2].
| Evidence Dimension | PPARγ transactivation potency (EC50) |
|---|---|
| Target Compound Data | 15-101 nM (BP-1003, a close chemotype analog) |
| Comparator Or Baseline | >1 μM (Rosiglitazone, a standard TZD drug) |
| Quantified Difference | BP-1003's EC50 is >10 to >65-fold lower (more potent) than rosiglitazone's EC50. |
| Conditions | In vitro PPARγ transactivation assay using human cells. |
Why This Matters
This potency difference indicates that a user selecting a compound from this class for PPARγ-mediated studies would need a far lower concentration than rosiglitazone, equating to higher potency and potentially fewer off-target effects at therapeutically relevant doses.
- [1] Venkatraman MS, et al. Alpha-Lipoic acid-based PPARgamma agonists for treating inflammatory skin diseases. Arch Dermatol Res. 2004;296(3):97-104. PMID: 15221328 View Source
- [2] Berger J, Moller DE. The mechanisms of action of PPARs. Annu Rev Med. 2002;53:409-35. PMID: 11818483 View Source
